![molecular formula C22H19N3O B12568317 4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

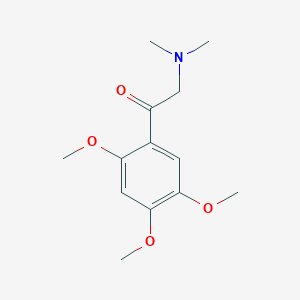

4H-1,2,4-Triazol, 3-[1,1’-Biphenyl]-4-yl-4-(2-Methoxyphenyl)-5-methyl- ist eine heterocyclische Verbindung, die zur Triazol-Familie gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4H-1,2,4-Triazol, 3-[1,1’-Biphenyl]-4-yl-4-(2-Methoxyphenyl)-5-methyl- kann durch verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Cyclisierung von Hydraziden mit Aldehyden oder Ketonen unter sauren oder basischen Bedingungen. Beispielsweise kann die Reaktion eines Hydrazids mit einem Aldehyd in Gegenwart eines sauren Katalysators zur Bildung des Triazolrings führen .

Ein weiterer Ansatz beinhaltet die Verwendung von mikrowelleninduzierter Cyclodehydratisierung, die eine Eintopfsynthese von trisubstituierten Triazolen aus sekundären Amiden und Hydraziden ermöglicht . Diese Methode ist aufgrund ihrer Effizienz und verkürzten Reaktionszeiten von Vorteil.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann skalierbare Protokolle wie die Verwendung von Cer-Ammonium-Nitrat-katalysierter oxidativer Cyclisierung von Amidrazonen und Aldehyden in einem recycelbaren Reaktionsmedium wie Polyethylenglykol beinhalten . Diese Methode ist umweltfreundlich und wirtschaftlich für kommerzielle Anwendungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4H-1,2,4-Triazol, 3-[1,1’-Biphenyl]-4-yl-4-(2-Methoxyphenyl)-5-methyl- durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Salpetersäure

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Elektrophile (z. B. Alkylhalogenide), Nukleophile (z. B. Amine)

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Triazolderivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Triazolen mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

4H-1,2,4-Triazol, 3-[1,1’-Biphenyl]-4-yl-4-(2-Methoxyphenyl)-5-methyl- hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Koordinationschemie: Die Verbindung kann Koordinations-Polymere mit Metallionen bilden, die auf ihre magnetischen Eigenschaften, Farbstoffadsorption und photokatalytischen Fähigkeiten untersucht werden.

Organische Synthese: Der Triazol-Rest wird als dirigierende Gruppe für katalytische Reaktionen wie Ru-katalysierte C-H-Arylierung verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4H-1,2,4-Triazol, 3-[1,1’-Biphenyl]-4-yl-4-(2-Methoxyphenyl)-5-methyl- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen kann die Verbindung spezifische Enzyme oder Proteine hemmen, die am mikrobiellen Wachstum oder der Proliferation von Krebszellen beteiligt sind. Der Triazolring kann über Wasserstoffbrückenbindungen, π-π-Stacking und andere nicht-kovalente Wechselwirkungen mit biologischen Makromolekülen interagieren, was zu seinen biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 4H-1,2,4-Triazole, 3-[1,1’-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl- involves its interaction with molecular targets and pathways. In medicinal applications, the compound may inhibit specific enzymes or proteins involved in microbial growth or cancer cell proliferation. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4H-1,2,4-Triazol-3-thion: Bekannt für seine antimikrobiellen und Antikrebs-Eigenschaften.

4-Amino-1,2,4-Triazol: Wird in der Koordinationschemie verwendet und als Baustein in der organischen Synthese.

1,2,4-Triazol-3,5-diyl-Derivate: Werden auf ihr lumineszierendes und thermisches Verhalten untersucht.

Einzigartigkeit

4H-1,2,4-Triazol, 3-[1,1’-Biphenyl]-4-yl-4-(2-Methoxyphenyl)-5-methyl- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Biphenyl- und Methoxyphenyl-Gruppen erhöht sein Potenzial für vielfältige Anwendungen in der medizinischen Chemie und Materialwissenschaft.

Eigenschaften

Molekularformel |

C22H19N3O |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

4-(2-methoxyphenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |

InChI |

InChI=1S/C22H19N3O/c1-16-23-24-22(25(16)20-10-6-7-11-21(20)26-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,1-2H3 |

InChI-Schlüssel |

MHJPVIGLQHLUFI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N1C2=CC=CC=C2OC)C3=CC=C(C=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)

![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)

![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)

![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)